

discovery and history of α -Acetyl- α -methyl- γ -butyrolactone

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Compound of Interest

Compound Name: 3-acetyl-3-methyldihydrofuran-
2(3H)-one

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α -Acetyl- α -methyl- γ -butyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α -Acetyl- α -methyl- γ -butyrolactone, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, outlines a plausible synthetic pathway derived from established chemical transformations, and presents available spectroscopic data for its characterization. A significant focus is placed on its role as a precursor in the synthesis of the calcium channel blocker nifedipine, with a detailed exploration of the associated mechanism of action and signaling pathway. While the specific historical discovery of this compound remains elusive in readily available literature, this guide consolidates current scientific and technical information to support research and development activities.

Introduction

α -Acetyl- α -methyl- γ -butyrolactone, with the systematic IUPAC name **3-acetyl-3-methyldihydrofuran-2(3H)-one**, is a five-membered lactone ring substituted at the alpha position with both an acetyl and a methyl group. This structural feature makes it a valuable

building block in organic synthesis. Its primary significance in the pharmaceutical industry lies in its role as an intermediate in the production of 1,4-dihydropyridine drugs, most notably nifedipine, a widely used medication for the management of angina and hypertension.[1] This guide aims to provide an in-depth technical resource on the synthesis, characterization, and biological relevance of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of α -Acetyl- α -methyl- γ -butyrolactone is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

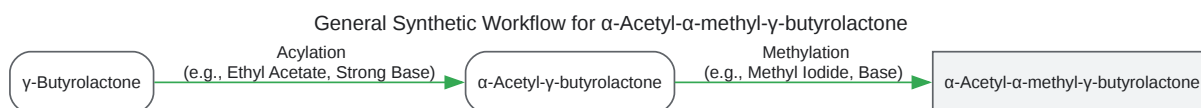
Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₀ O ₃	[2]
Molecular Weight	142.15 g/mol	[2]
CAS Number	1123-19-9	[2][3]
Appearance	Colorless to yellowish liquid	
Density	1.155 g/mL at 25 °C	[4]
Boiling Point	95 °C at 5 torr (6.67 mbar)	[4]
Flash Point	111 °C	[4]
Refractive Index (n _D ²⁰)	1.456	
IUPAC Name	3-acetyl-3-methyldihydrofuran-2(3H)-one	[3]

Synthesis of α -Acetyl- α -methyl- γ -butyrolactone

While a specific, detailed experimental protocol for the synthesis of α -Acetyl- α -methyl- γ -butyrolactone is not readily available in a single publication, a plausible and efficient two-step synthetic route can be constructed from established methods for the acylation and subsequent alkylation of γ -butyrolactone. This process involves the initial synthesis of α -acetyl- γ -butyrolactone, followed by methylation at the alpha position.

General Synthetic Workflow

The overall transformation can be visualized as a two-step process starting from γ -butyrolactone. The first step is an acylation to introduce the acetyl group, and the second step is a methylation of the resulting intermediate.



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Caption: General two-step synthesis of α -Acetyl- α -methyl- γ -butyrolactone.

Experimental Protocols

The following protocols are derived from published methods for the individual reaction types and represent a likely pathway for the synthesis of α -Acetyl- α -methyl- γ -butyrolactone.

Step 1: Synthesis of α -Acetyl- γ -butyrolactone

This procedure is based on the Claisen condensation of γ -butyrolactone with an acetate ester in the presence of a strong base.[5]

- Materials:
 - γ -Butyrolactone
 - Methyl acetate (or Ethyl acetate)
 - Sodium methoxide (or Sodium ethoxide)
 - Toluene (or another suitable inert solvent)
 - Hydrochloric acid (for neutralization)
 - Dichloromethane (or other suitable extraction solvent)

- Anhydrous magnesium sulfate (or sodium sulfate)
- Procedure:
 - To a stirred solution of sodium methoxide in toluene at a controlled temperature (e.g., 45-50 °C), a mixture of γ -butyrolactone and methyl acetate is added dropwise.
 - The reaction mixture is stirred at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as TLC or GC.
 - Upon completion, the reaction mixture is cooled in an ice bath and neutralized by the slow addition of hydrochloric acid to a pH of approximately 6-7.
 - The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude α -acetyl- γ -butyrolactone.
 - The crude product can be purified by vacuum distillation.

Step 2: Methylation of α -Acetyl- γ -butyrolactone

This protocol is based on the α -alkylation of a lactone enolate.[\[6\]](#)

- Materials:
 - α -Acetyl- γ -butyrolactone (from Step 1)
 - Lithium diisopropylamide (LDA) or another suitable strong, non-nucleophilic base
 - Anhydrous tetrahydrofuran (THF)
 - Methyl iodide
 - Saturated aqueous ammonium chloride solution
 - Ethyl acetate (for extraction)

- Anhydrous magnesium sulfate
- Procedure:
 - A solution of α -acetyl- γ -butyrolactone in anhydrous THF is added dropwise to a solution of LDA in THF at $-78\text{ }^{\circ}\text{C}$ under an inert atmosphere (e.g., argon or nitrogen).
 - The mixture is stirred at this temperature for a period to allow for the formation of the enolate.
 - Methyl iodide is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature and stirred for several hours.
 - The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
 - The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
 - The resulting crude α -Acetyl- α -methyl- γ -butyrolactone can be purified by vacuum distillation or column chromatography.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of α -Acetyl- α -methyl- γ -butyrolactone.

Infrared (IR) Spectroscopy

The IR spectrum of α -Acetyl- α -methyl- γ -butyrolactone is available from the NIST Chemistry WebBook.^[3] Key characteristic peaks are expected for the carbonyl groups of the lactone and the acetyl moiety, as well as C-H stretching and bending vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770	Strong	C=O stretch (lactone)
~1715	Strong	C=O stretch (acetyl ketone)
~2980-2880	Medium	C-H stretch (aliphatic)
~1460, ~1360	Medium	C-H bend (methyl, methylene)

Mass Spectrometry (MS)

The mass spectrum (electron ionization) is also available from the NIST Chemistry WebBook. [3] The molecular ion peak and characteristic fragmentation patterns can be used for identification.

m/z	Relative Intensity	Possible Fragment
142	Low	[M] ⁺
99	Moderate	[M - COCH ₃] ⁺
43	High	[CH ₃ CO] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the time of this writing, experimental ¹H and ¹³C NMR spectra for α-Acetyl-α-methyl-γ-butyrolactone are not readily available in the public domain. However, based on the structure, the following characteristic signals would be expected:

- ¹H NMR:
 - A singlet for the methyl protons of the acetyl group.
 - A singlet for the α-methyl protons.
 - Two multiplets for the diastereotopic methylene protons of the lactone ring.
- ¹³C NMR:

- Two signals for the carbonyl carbons (lactone and acetyl).
- A signal for the quaternary α -carbon.
- Signals for the two methyl carbons.
- Signals for the two methylene carbons of the lactone ring.

For reference, the ^1H NMR spectrum of the precursor, α -acetyl- γ -butyrolactone, shows characteristic signals for the acetyl protons and the protons of the lactone ring.[7]

Biological Significance and Signaling Pathways

The primary documented biological significance of α -Acetyl- α -methyl- γ -butyrolactone is its use as a key intermediate in the synthesis of nifedipine.[8] Nifedipine is a potent vasodilator that functions by blocking L-type calcium channels.[1][9]

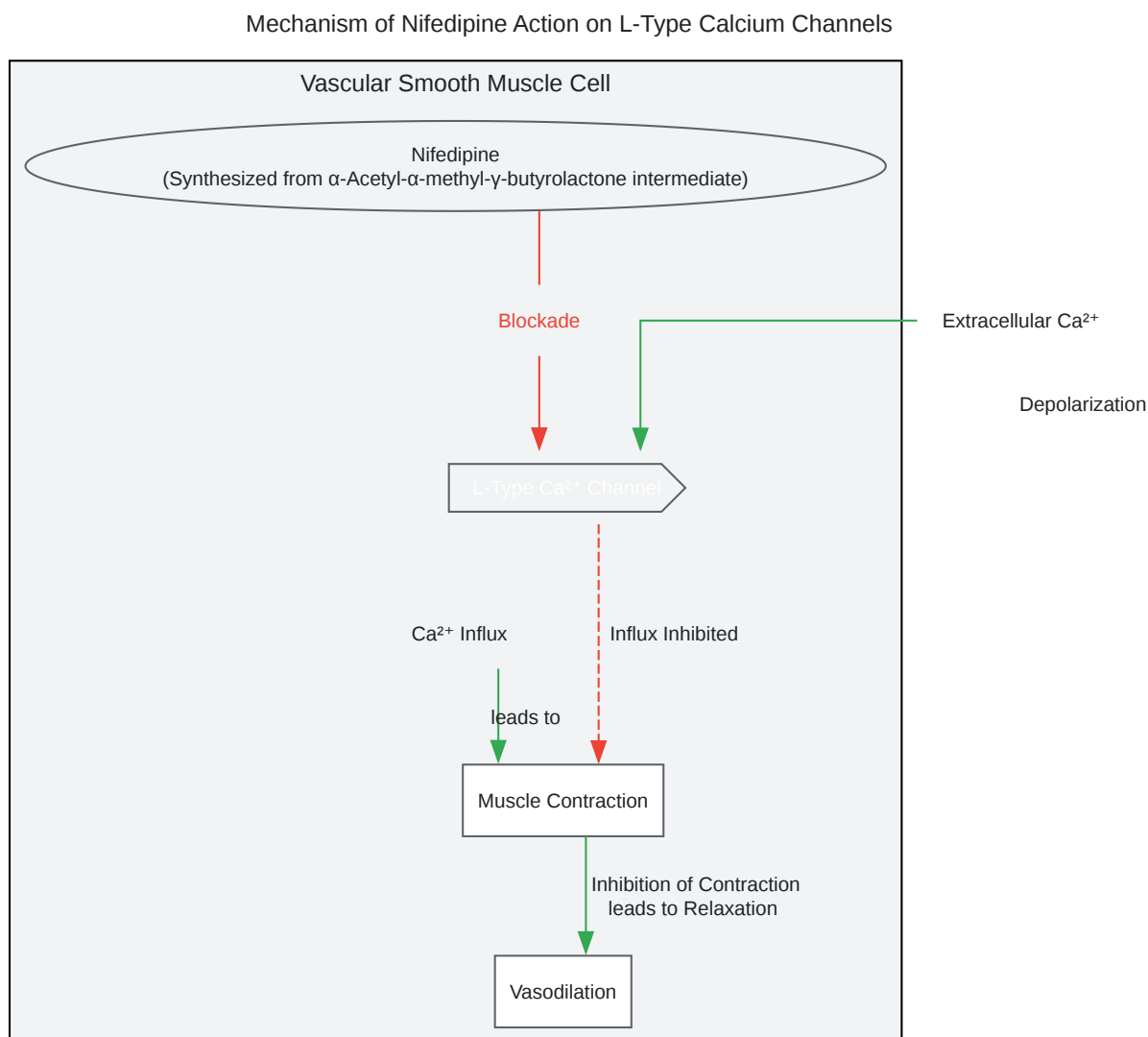
Mechanism of Action of Nifedipine

Nifedipine is a dihydropyridine calcium channel blocker.[10] It exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][9] This leads to:

- Vasodilation: Relaxation of arterial smooth muscle, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[9]
- Coronary Artery Dilation: Increased blood flow to the heart muscle, which helps to alleviate angina.[1]
- Reduced Cardiac Afterload: By lowering blood pressure, the heart works against less resistance, reducing its workload.[9]

L-Type Calcium Channel Signaling Pathway

The following diagram illustrates the mechanism of action of nifedipine on L-type calcium channels.



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Caption: Nifedipine blocks L-type calcium channels, inhibiting calcium influx and causing vasodilation.

It is important to note that while α -Acetyl- α -methyl- γ -butyrolactone is a crucial precursor to nifedipine, there is no readily available evidence to suggest that it possesses significant direct calcium channel blocking activity itself. Its role appears to be primarily as a structural component in the synthesis of the final active pharmaceutical ingredient.

Conclusion

α -Acetyl- α -methyl- γ -butyrolactone is a valuable chemical intermediate with a significant, albeit indirect, role in medicine as a precursor to the calcium channel blocker nifedipine. This guide has provided a consolidated overview of its physicochemical properties, a plausible synthetic route, and available spectroscopic data. The elucidation of its connection to the mechanism of action of nifedipine provides a clear context for its importance in drug development. Further research to uncover the historical details of its discovery and to obtain a complete set of experimental spectroscopic data would be beneficial for the scientific community.

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